Regioisomeric Fluorine Substitution Pattern: Ortho-2,3-Difluoro vs. Alternative Difluoro Isomers
The target compound bears fluorine atoms at the 1- and 2-positions of the phenyl ring (2,3-difluoro substitution). This ortho-difluoro pattern differs from the 2,4-difluoro (CAS 660431-66-3), 3,4-difluoro (CAS 321345-37-3), and 2,5-difluoro (CAS 668981-01-9) isomers. Adjacent fluorine atoms create a distinct local dipole and ortho-steric constraint that can influence both the reactivity of the isocyanide center and the conformational preferences of the benzyl group in subsequent cyclization or coupling reactions [1]. The 2,3-substitution pattern is unique among the commercially available difluoro α-tosylbenzyl isocyanide isomers and may impart different regioselectivity outcomes in metal-catalyzed or base-mediated transformations.
| Evidence Dimension | Fluorine substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,3-Difluoro substitution (ortho, adjacent fluorines) |
| Comparator Or Baseline | 2,4-Difluoro (meta/para-relative); 3,4-Difluoro (meta/para-relative); 2,5-Difluoro (ortho/para-relative); Mono-fluoro (single fluorine) |
| Quantified Difference | Qualitative difference in substitution topology; no quantitative reactivity ratio available from primary literature |
| Conditions | Structural comparison based on compound identity (N/A) |
Why This Matters
Different fluorine substitution patterns yield different electronic and steric environments, which can alter reaction yields, regioselectivity, and downstream biological activity; selection of the correct regioisomer is essential for reproducible synthetic outcomes.
- [1] CapotChem. a-Tosyl-(2,3-difluorobenzyl)isocyanide, CAS 660431-67-4. CapotChem Product Page. https://www.capotchem.cn/660431-67-4.html (accessed 2026). View Source
